![molecular formula C20H13NO5 B14257465 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 185028-88-0](/img/structure/B14257465.png)
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one is a complex organic compound that belongs to the class of naphthopyran derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound, featuring a naphthopyran core with methoxy and nitro substituents, contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxy-4-nitrobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, followed by cyclization to form the naphthopyran ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form quinone derivatives under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated naphthopyran derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Methoxy-4-nitrophenyl)-4H-pyran-4-one
- 2-(3-Methoxy-4-nitrophenyl)-4H-chromen-4-one
Comparison: Compared to its analogs, 2-(3-Methoxy-4-nitrophenyl)-4H-naphtho[1,2-b]pyran-4-one exhibits unique properties due to the presence of the naphthopyran core. This structure imparts greater stability and distinct electronic properties, making it more suitable for applications in material science and medicinal chemistry. The presence of both methoxy and nitro groups further enhances its reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
185028-88-0 |
|---|---|
Molekularformel |
C20H13NO5 |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
2-(3-methoxy-4-nitrophenyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C20H13NO5/c1-25-19-10-13(7-9-16(19)21(23)24)18-11-17(22)15-8-6-12-4-2-3-5-14(12)20(15)26-18/h2-11H,1H3 |
InChI-Schlüssel |
JLBDLVTUCRLXOY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
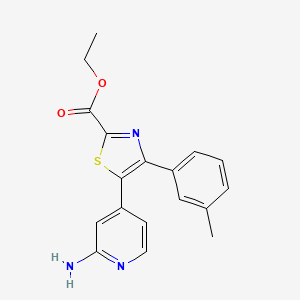
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
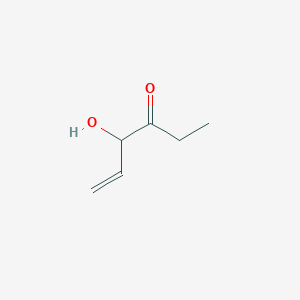
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
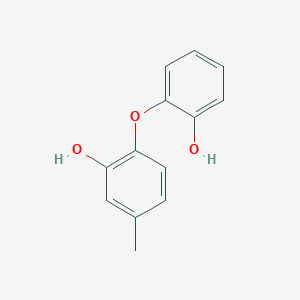
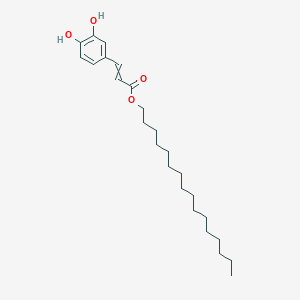
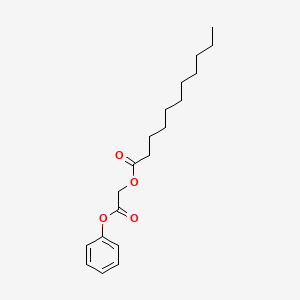
![Benzamide, 5-amino-N-butyl-2-[4-(1-methylethyl)phenoxy]-](/img/structure/B14257449.png)
![1h-Imidazo[4,5-c][2,7]naphthyridine](/img/structure/B14257450.png)


